molecular formula C20H18N2O4 B7857442 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid

4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid

Cat. No.: B7857442
M. Wt: 350.4 g/mol
InChI Key: GCCUMOFQWYBXIO-UHFFFAOYSA-N
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Description

4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,1-c][1,4]benzodiazepine core structure, a characteristic that often lends itself to bioactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid typically begins with the construction of the pyrrolo[2,1-c][1,4]benzodiazepine scaffold. This process often involves the cyclization of appropriate precursor molecules under controlled conditions, which may include the use of strong acids or bases as catalysts.

Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, pH, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including:

  • Oxidation: : It may be oxidized to introduce additional functional groups.

  • Reduction: : Selective reduction can modify the double bonds or ketone groups present in the structure.

  • Substitution: : Functional groups attached to the benzodiazepine core can be substituted with other groups to alter the compound's properties.

Common Reagents and Conditions: : Common reagents might include hydrogen donors for reductions, oxidizing agents like potassium permanganate, or nucleophiles for substitution reactions. These reactions usually occur under standard laboratory conditions, though specific catalysts or solvents may be required for selectivity and efficiency.

Major Products: : The products depend on the specific reactions performed but can include derivatives with altered biological activities or chemical properties.

Scientific Research Applications

Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and may be used in studying reaction mechanisms due to its intricate structure.

Biology and Medicine: : Due to its structural similarity to bioactive molecules, it is researched for potential therapeutic applications, including anti-cancer, anti-inflammatory, or anti-viral properties. The benzodiazepine core is known for its interaction with various biological targets, making derivatives of this compound interesting for drug discovery.

Industry: : It can be employed in material science for the development of new materials or as a building block in the synthesis of polymers with specific properties.

Mechanism of Action

The exact mechanism by which 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid exerts its effects can vary based on its application. Generally, it may interact with molecular targets like enzymes or receptors, modulating biological pathways involved in disease processes. For instance, its structural components might inhibit the activity of certain enzymes, thereby altering the cellular environment.

Comparison with Similar Compounds

Comparison: : Compounds with similar structures, such as other benzodiazepines, may exhibit similar bioactivity but differ in potency, solubility, and overall effectiveness. The unique fusion of the pyrrolo and benzodiazepine rings distinguishes this compound from simpler benzodiazepines.

List of Similar Compounds

  • Diazepam

  • Midazolam

  • Alprazolam

Each of these compounds shares a core benzodiazepine structure but differs in functional groups and molecular architecture, influencing their specific properties and applications. This compound's uniqueness lies in its fused ring system and the potential for diverse chemical modifications.

There you have it! A whirlwind tour through the fascinating world of 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid. What piques your interest the most here?

Properties

IUPAC Name

4-[(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-18-15-4-1-2-5-16(15)22(19(24)17-6-3-11-21(17)18)12-13-7-9-14(10-8-13)20(25)26/h1-2,4-5,7-10,17H,3,6,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCUMOFQWYBXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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